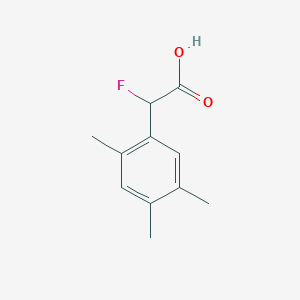![molecular formula C10H10IN3 B13077544 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13077544.png)
1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-iodobenzyl bromide and 3-amino-1H-pyrazole.
Nucleophilic Substitution Reaction: The 4-iodobenzyl bromide undergoes a nucleophilic substitution reaction with 3-amino-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions: 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) in a polar solvent.
Major Products:
Oxidation: Corresponding oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives like alcohols or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine exerts its effects is largely dependent on its interaction with molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
- 1-[(4-Bromophenyl)methyl]-1H-pyrazol-3-amine
- 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-amine
- 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-amine
Comparison:
- Uniqueness: The presence of the iodine atom in 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine imparts unique reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can enhance interactions with biological targets, potentially leading to different biological activities.
- Reactivity: Iodine is more reactive in substitution reactions compared to bromine, chlorine, and fluorine, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H10IN3 |
|---|---|
分子量 |
299.11 g/mol |
IUPAC名 |
1-[(4-iodophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H10IN3/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) |
InChIキー |
TYKLUCQXVODOTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13077498.png)


![4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13077522.png)






![2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13077538.png)

